molecular formula C13H11BrN4 B5560311 3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5560311
M. Wt: 303.16 g/mol
InChI Key: ZICNUCDPXGCYHT-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a bromophenyl and a methyl group attached, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of aminoazoles with acrylonitrile derivatives, followed by cyclization to form the pyrazolopyrimidine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and efficient catalysts.

Chemical Reactions Analysis

3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4/c1-8-5-12(15)18-13(17-8)11(7-16-18)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNUCDPXGCYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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